

Ethyl 3,4-dimethoxybenzoate chemical structure and formula C₁₁H₁₄O₄

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Compound of Interest

Compound Name: Ethyl 3,4-dimethoxybenzoate

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An In-Depth Technical Guide to **Ethyl 3,4-Dimethoxybenzoate** (C₁₁H₁₄O₄): Synthesis, Characterization, and Applications

Executive Summary

Ethyl 3,4-dimethoxybenzoate, also known as Ethyl veratrate, is a key organic intermediate with the chemical formula C₁₁H₁₄O₄.^{[1][2][3]} As a derivative of veratric acid, a naturally occurring phenolic compound, this ester serves as a versatile building block in the synthesis of more complex molecules, particularly within the pharmaceutical industry.^{[4][5]} Its stable, substituted benzene ring structure makes it an ideal scaffold for constructing active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its physicochemical properties, a detailed examination of its synthesis via Fischer esterification with mechanistic insights, a full spectroscopic profile for analytical validation, and a discussion of its applications in modern drug development.

Core Physicochemical Properties

The utility of a chemical intermediate is fundamentally governed by its physical and chemical properties. **Ethyl 3,4-dimethoxybenzoate** is a solid at room temperature, a characteristic that facilitates its handling, weighing, and storage compared to liquid reagents.^{[2][3]} Its key properties are summarized below.

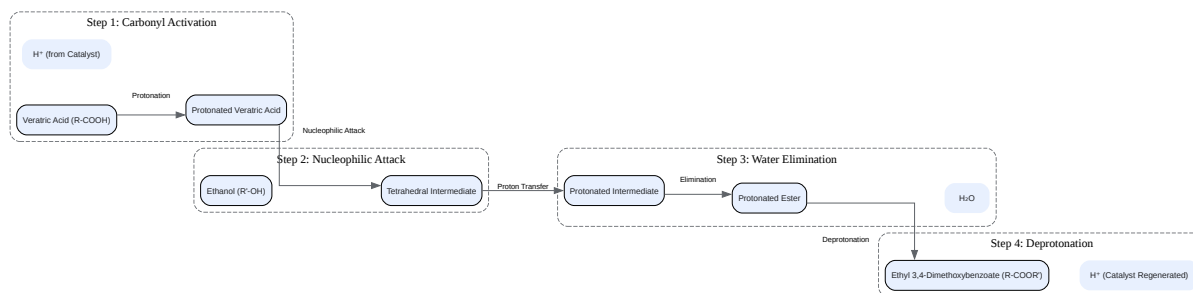
Property	Value	Source(s)
Chemical Formula	C ₁₁ H ₁₄ O ₄	[1][2]
Molecular Weight	210.23 g/mol	[1][3]
CAS Number	3943-77-9	[1][2][6]
Appearance	Solid / White-like powder	[2][3]
Melting Point	43-44°C	[1]
Boiling Point	295.5°C (at 760 mmHg)	[1]
Synonyms	Ethyl veratrate, 3,4-Dimethoxybenzoic acid ethyl ester	[2][6]
InChI Key	AYYNUGSDPRDVCH-UHFFFAOYSA-N	[2][6]

Synthesis and Mechanistic Pathway

The most prevalent and industrially scalable method for preparing **Ethyl 3,4-dimethoxybenzoate** is the Fischer esterification of its parent carboxylic acid, 3,4-dimethoxybenzoic acid (veratric acid).[7][8] This acid-catalyzed reaction is a cornerstone of organic synthesis, valued for its use of readily available and inexpensive starting materials.

The Fischer Esterification Mechanism

The reaction proceeds by the nucleophilic attack of ethanol on the protonated carbonyl carbon of veratric acid. The use of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is critical as it activates the carbonyl group, rendering it significantly more electrophilic.[8][9] The mechanism involves a tetrahedral intermediate, from which a molecule of water is eliminated to yield the final ester product.



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Caption: Mechanism of Fischer Esterification for **Ethyl 3,4-dimethoxybenzoate**.

Self-Validating Experimental Protocol

This protocol is designed to be self-validating, meaning successful synthesis can be readily confirmed through standard analytical techniques described in Section 4.0. The choice to use an excess of ethanol serves a dual purpose: it acts as both a reactant and a solvent, and critically, it drives the reaction equilibrium toward the product in accordance with Le Châtelier's principle.^{[9][10]}

Reagents and Equipment:

- 3,4-Dimethoxybenzoic acid (Veratric Acid)

- Anhydrous Ethanol (200 proof)
- Concentrated Sulfuric Acid (H_2SO_4)
- Saturated Sodium Bicarbonate (NaHCO_3) solution
- Diethyl Ether (or Ethyl Acetate)
- Anhydrous Magnesium Sulfate (MgSO_4)
- Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator

Procedure:

- **Reaction Setup:** In a 100 mL round-bottom flask, combine 5.0 g of 3,4-dimethoxybenzoic acid with 30 mL of anhydrous ethanol.
- **Catalyst Addition:** While stirring, cautiously add 1 mL of concentrated sulfuric acid dropwise. The addition is exothermic and may cause the solution to warm.
- **Reflux:** Attach the reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 2-3 hours.^[9] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- **Quenching and Neutralization:** After cooling to room temperature, pour the reaction mixture into a beaker containing 50 mL of cold water.^[11] Transfer the mixture to a separatory funnel. Slowly add saturated sodium bicarbonate solution in portions to neutralize the remaining acid. **Causality Note:** This step is crucial to remove the sulfuric acid catalyst and any unreacted veratric acid, which is deprotonated to its water-soluble carboxylate salt.
- **Extraction:** Extract the aqueous mixture three times with 25 mL portions of diethyl ether. Combine the organic layers.
- **Washing and Drying:** Wash the combined organic phase with 25 mL of saturated sodium chloride (brine) solution to remove residual water. Dry the organic layer over anhydrous magnesium sulfate.

- Solvent Removal and Isolation: Filter off the drying agent and remove the diethyl ether using a rotary evaporator. The resulting crude product can be purified by recrystallization from a minimal amount of hot ethanol/water or by column chromatography to yield pure **Ethyl 3,4-dimethoxybenzoate** as a white solid.

Spectroscopic Characterization: The Analytical Fingerprint

Confirming the identity and purity of a synthesized compound is paramount. Spectroscopic analysis provides a non-destructive "fingerprint" of the molecule. The expected data for **Ethyl 3,4-dimethoxybenzoate** are summarized below.

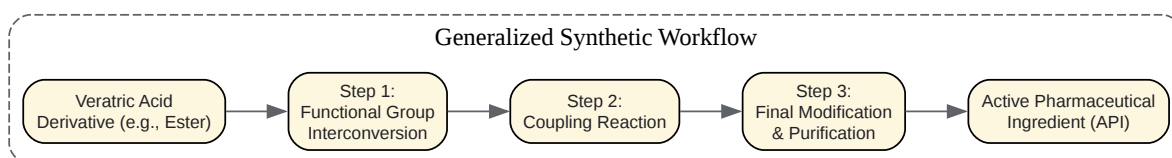
Technique	Expected Observations
IR Spectroscopy (cm^{-1})	Absence of broad O-H stretch (from carboxylic acid, $\sim 3300\text{-}2500\text{ cm}^{-1}$). ^[12] Strong C=O stretch (ester) at $\sim 1720\text{-}1700\text{ cm}^{-1}$. C-O stretches at $\sim 1250\text{-}1000\text{ cm}^{-1}$. Aromatic C-H stretches just above 3000 cm^{-1} .
^1H NMR (CDCl_3 , ppm)	$\sim 7.5\text{-}7.7$ (2H, m, aromatic protons), ~ 6.9 (1H, d, aromatic proton), ~ 4.35 (2H, q, $-\text{OCH}_2\text{CH}_3$), ~ 3.9 (6H, s, two $-\text{OCH}_3$ groups), ~ 1.38 (3H, t, $-\text{OCH}_2\text{CH}_3$).
^{13}C NMR (CDCl_3 , ppm)	~ 166 (C=O, ester carbonyl), ~ 153 , ~ 148 , ~ 123 , ~ 122 , ~ 111 , ~ 110 (aromatic carbons), ~ 61 ($-\text{OCH}_2\text{CH}_3$), ~ 56 (two $-\text{OCH}_3$ carbons), ~ 14 ($-\text{OCH}_2\text{CH}_3$).
Mass Spectrometry (EI)	Molecular ion peak (M^+) at $m/z = 210$. Key fragments may include loss of the ethoxy group ($-\text{OC}_2\text{H}_5$) at $m/z = 165$, and the subsequent loss of carbon monoxide ($-\text{CO}$) at $m/z = 137$.

Applications in Research and Drug Development

Ethyl 3,4-dimethoxybenzoate is not typically an active agent itself but rather a crucial intermediate. Its value lies in the predictable reactivity of its ester functional group and the potential for further modification of the aromatic ring.

Intermediate in API Synthesis

The 3,4-dimethoxybenzoyl scaffold is present in several pharmaceuticals. A notable example is its role in the synthesis of the antispasmodic drug Mebeverine, which is used to treat irritable bowel syndrome (IBS).^[13] While not a direct precursor, related esters of veratric acid are key starting materials in multi-step synthetic routes to the final drug molecule.^[13]



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Caption: Generalized workflow illustrating the use of veratrate esters as starting materials.

Significance of the 3,4-Dioxygenated Scaffold

The 3,4-dioxygenated substitution pattern on the benzene ring is a common motif in biologically active molecules. For instance, the related compound Ethyl 3,4-dihydroxybenzoate (EDHB) is a well-studied inhibitor of prolyl-hydroxylase (PHD).^{[14][15]} By inhibiting PHD, EDHB stabilizes the hypoxia-inducible factor (HIF-1 α), a master regulator of cellular response to low oxygen.^[14] This activity gives EDHB potential therapeutic applications in protecting against hypoxic injury and in cancer therapy.^{[15][16]} While **Ethyl 3,4-dimethoxybenzoate** does not share this specific activity due to the methylation of the hydroxyl groups, its structural similarity makes it a valuable starting point for the synthesis of analogues and derivatives for drug discovery campaigns targeting such pathways.

Safety, Handling, and Storage

As a laboratory chemical, proper handling of **Ethyl 3,4-dimethoxybenzoate** is essential.

- **Handling:** Work in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, to avoid contact with skin and eyes.[1]
- **Storage:** Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1]
- **First Aid:** In case of skin or eye contact, rinse immediately with plenty of water. If inhaled, move to fresh air.[1]
- **Disposal:** Dispose of the chemical in accordance with local, state, and federal regulations.

Conclusion

Ethyl 3,4-dimethoxybenzoate (C₁₁H₁₄O₄) stands as a fundamentally important and versatile chemical intermediate. Its straightforward, high-yield synthesis via Fischer esterification, combined with its stable chemical nature, makes it an attractive building block for organic and medicinal chemists. Its primary value is realized in its role as a precursor for more complex molecular architectures, particularly in the development of pharmaceuticals. The well-defined spectroscopic fingerprint of this compound allows for rigorous quality control, ensuring its suitability for multi-step synthetic campaigns where purity is paramount. For researchers and drug development professionals, a thorough understanding of this compound's properties and synthesis is key to leveraging its full potential in the creation of novel and effective therapeutic agents.

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